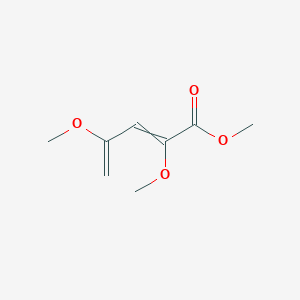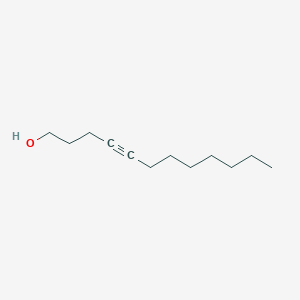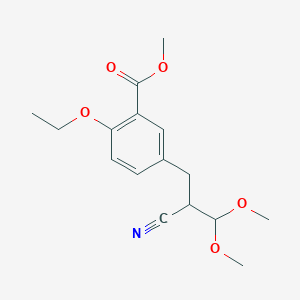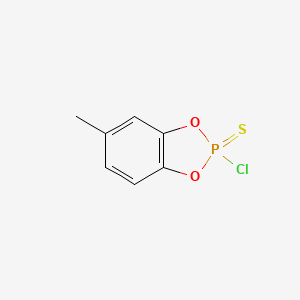![molecular formula C14H19IO3 B14373526 {[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene CAS No. 90157-03-2](/img/structure/B14373526.png)
{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group, an iodine atom, and a butenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene typically involves multiple steps:
Formation of the Butenyl Intermediate: The initial step involves the preparation of a butenyl intermediate through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Introduction of the Ethoxyethoxy Group: The next step involves the protection of the hydroxyl group using ethoxyethanol under acidic conditions to form the ethoxyethoxy group.
Iodination: The final step is the iodination of the butenyl intermediate using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene can undergo oxidation reactions, where the ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide
Properties
CAS No. |
90157-03-2 |
|---|---|
Molecular Formula |
C14H19IO3 |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
[2-(1-ethoxyethoxy)-4-iodobut-3-enoxy]benzene |
InChI |
InChI=1S/C14H19IO3/c1-3-16-12(2)18-14(9-10-15)11-17-13-7-5-4-6-8-13/h4-10,12,14H,3,11H2,1-2H3 |
InChI Key |
ZOICNKLVZXNGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(COC1=CC=CC=C1)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)

![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)

![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)

![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)




![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
